Journal Name:Organic Chemistry Frontiers
Journal ISSN:2052-4129
IF:5.4
Journal Website:http://pubs.rsc.org/en/journals/journalissues/qo
Year of Origin:0
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:488
Publishing Cycle:
OA or Not:Not
Transition-metal catalyzed reactions of diazo compounds and N,N-dialkylnitrosoamines†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01607B
In this study, we present a Ru(II)-catalyzed reaction involving diazoindandiones and N,N-dialkylnitrosoamines, leading to the efficient preparation of a diverse array of isoquinoline-1,3,4-trione derivatives in moderate to excellent yields. The reaction was proposed to occur via the rearrangement of the nitroso ylide intermediates. Additionally, we report a Rh(III)-catalyzed reaction employing dimethyl diazomalonate and N,N-dialkylnitrosoamines, yielding stable nitroso ylide products. These findings offer valuable insights into the synthetic potential of diazo compounds and N,N-dialkylnitrosoamines in transition-metal-catalyzed transformations.
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Acylmonofluoromethylation of alkenes via dual NHC/photoredox catalysis†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01376F
Monofluoromethylated compounds exhibit unique physicochemical properties with wide applications in drug discovery. The direct monofluoromethylation of common feedstocks such as alkenes is an attractive approach. Herein, we report a novel three-component radical acylmonofluoromethylation of alkenes by cooperative NHC/photoredox catalysis to synthesize various monofluorinated alkyl aryl ketones. This protocol proceeds through radical–radical coupling of ketyl radicals with benzylic C-radicals. This reaction features broad substrate scope, excellent functional group tolerance and mild conditions. Also, facile late-stage modification of drug molecules and natural products is demonstrated. The SET oxidative generation of monofluoromethyl radicals is advantageous over the use of excess exogenous oxidants, and may open up new avenues for the preparation of monofluorinated building blocks.
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Metal-free hydrophosphorodithiolation of alkynes with P4S10 and alcohols leading to vinyl phosphorodithioates†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01588B
A simple and metal-free strategy has been developed for the construction of vinyl phosphorodithioates via direct hydrophosphorodithiolation of alkynes with P4S10 and alcohols. This three-component reaction could be conducted under mild conditions to access a variety of vinyl phosphorodithioates with Z-isomers as the major products without the use of any metal reagents, ligands, or additives. Preliminary mechanistic studies suggested that a radical process was involved in this reaction procedure.
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Synthesis of cyclic silyl enol ethers from α-Aryl-α-diazoketones: new building blocks for preparation of indanones and α,β-unsaturated ketones†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01693E
A new strategy for in situ generation of vinyl cation intermediates from α-diazocarbonyl compounds is described in this paper. The reaction of α-aryl-α-diazoketones with trialkylsilyl triflates proceeded smoothly to produce cyclic silyl enol ethers via vinyl cation intermediates. The cyclic silyl enol ethers obtained were successfully employed as building blocks to prepare a variety of indanones and α,β-unsaturated ketones using FeCl3 and FeCl3·6H2O as oxidants, respectively. The in situ generation of vinyl cation intermediates in the reaction of α-aryl-α-diazoketones with trialkylsilyl triflates was verified by control experiments and DFT calculations.
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Rapid modular synthesis of indole ethers via dehydrogenative cross-coupling reaction of indoles and alcohols†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01501G
Indole ethers are commonly found in pharmaceuticals, enzymes, and many bioactive compounds. The cross-coupling of indoles and alcohols by activation of the indole C–H bond would provide a direct and economical way of making these medicinally active products, but this remains an elusive transformation. Here we describe a straightforward and economical protocol for the synthesis of indole ethers by indole C–H alkoxylation with cobalt catalysis. A variety of functionalized indole ethers were modularly prepared from readily accessible indoles and alcohols. The scope of the transformation was expanded to a challenging intermolecular type reaction for the one-step construction of the core scaffold of piboserod (a 5-HT4 receptor antagonist). The synthetic applications were further demonstrated by the diversification of products and synthesis of many medical agent analogues. Preliminary mechanistic investigations indicated that the salicylaldehyde-cobalt catalyst played a key role in promoting this transformation.
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Photoinduced C–H heteroarylation of enamines via quadruple cleavage of CF2Br2†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01474F
The C–H functionalization of enamines has attracted much attention over the past few years; however, the heteroarylation of enamines still remains rare. Herein, we wish to report a photoinduced three-component coupling/cyclization reaction for the de novo synthesis of 1,3,4-oxdiazole- or benzothiazole-functionalized enamines via quadruple cleavage of CF2Br2. Notably, the reaction provides an efficient and general approach for the C–H heteroarylation of enamines and exploits a new reactivity of CF2Br2, as the C1 source.
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Stereoselective synthesis of Δ(1)-pyrroline sulfonamides via a chiral aldehyde mediated cascade reaction†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01675G
Functionalized chiral heterocycles play important roles in drug discovery and development. Cascade reactions are powerful strategies for the construction of structurally complex chiral heterocycles. Herein, a catalytic asymmetric Michael addition/spiroannulation/ring cleavage cascade reaction between NH2-free glycinate and cyclic 1-azadienes is established by using a novel chiral aldehyde catalyst, which results in the formation of optically active Δ(1)-pyrroline sulfonamides with high efficiency and high diastereo- and enantioselectivities. Notably, the use of the newly developed chiral aldehyde catalyst led to not only an enhanced reaction rate but also reversed chiral induction compared with its analogue bearing the same configurations.
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Chiral self-recognition in a bispericyclic cyclodimerisation reaction of 1-azadienes†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01562A
Hermaphroditism of molecules: as in nature some species behave as male or female depending on the environment, herein we report a bispericyclic dimerisation of cyclic 1-azadienes where a molecule can behave as either diene or dienophile, depending on its location at the transition state. In a symmetrical reactive complex, here represented by an arbitrary reference system, a molecule that is positioned on top acts as the diene unit, while the dienophile partner is the one situated at the bottom. In addition, a strong chiral self-recognition phenomenon is observed, where each enantiomer within a racemic mixture of chiral 1-azadienes exclusively recognises itself. In order to shed some light into the understanding of the chiral self-recognition effect, an extensive DFT study of the reaction pathway is provided, concluding that a combination of attractive π-stacking forces and repulsive steric interactions is at the origin of the high stereospecificity of the reaction.
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Photoredox dearomative β-hydroborylation of indoles for the synthesis of borylated indolines†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01452E
A photocatalysed dearomative β-hydroborylation reaction of indole derivatives with NHC-boranes has been accomplished. This protocol shows a broad substrate scope with moderate to excellent yields, providing a novel and efficient route for the preparation of C2- and C3-borylated indolines, which are important structural units in pharmaceuticals, natural products and functional materials. Control experiments elucidated a radical process initiated by photoinduced energy transfer and single-electron transfer for this transformation. Furthermore, gram-scale reactions demonstrated the synthetic value of this method.
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Copper-catalyzed 1,2,2-trifunctionalization of maleimides with 1,7-enynes and oxime esters via radical relay/1,5-hydrogen-atom transfer†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01431B
The trifunctionalization of alkenes has emerged as a versatile strategy for the efficient construction of diverse structural units and complex molecules in synthetic chemistry. Herein, we describe a novel 1,2,2-trifunctionalization of maleimides with 1,7-enynes and oxime esters through simultaneous construction of four C–C bonds and a CN bond in one pot based on the radical relay/1,5-hydrogen-atom transfer (HAT) processes under a mild copper catalytic system. The resulting reaction of spirocyclic derivatives displays high chemical selectivity, broad substrate scope, as well as high atom- and step-economy. Preliminary control experiments and density functional theory (DFT) calculations reveal sequential functionalizations and cyclizations in this transformation.
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Direct electrochemical difluorination and azo-fluorination of gem-difluorostyrenes†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO00599B
Herein, a direct electrolysis protocol for the chemo- and regio-selective difluorination, azo-fluorination, and fluoro-alkoxylation of gem-difluorostyrenes under mild conditions is demonstrated. The reaction enables the selective synthesis of a distinct type of long-chain perfluoroalkyl aromatics involving Et3N·3HF as the fluorine source with/without other nucleophiles. The reaction exhibits good functional group tolerance, and is amenable to gram-scale synthesis. Moreover, an electrochemical reduction of the benzyl C–F bond was also achieved.
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Twisted organic TADF triads based on a diindolocarbazole donor for efficient photoisomerization of stilbene and photo-arylation of heteroarenes†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01542D
Herein we report the design and synthesis of twisted organic thermally activated delayed fluorescence (TADF) triads DI-PF and DI-PI based on diindolocarbazole (DI) as the donor and dibenzo[a,c]phenazine (PF) and phenanthro[9,10-d]imidazole (PI) as the acceptors. The triads DI-PF and DI-PI showed strong charge transfer bands at 590 nm with a 196 nm Stokes shift and 519 nm with a 126 nm Stokes shift, respectively. For effective TADF properties, theoretical and experimental studies revealed small to relatively modest ΔEST of 0.01 eV and 0.37 eV for DI-PF and DI-PI, respectively. Transient photoluminescence decay profiles of DI-PF and DI-PI indicated shorter prompt components of 40 ns and 13.38 ns, respectively, and longer delayed components of 6.15 μs and 2.05 μs, respectively, confirming the TADF nature for both compounds. The sufficiently long-lived lifetime components render them suitable for participation in organic photocatalysis. Furthermore, both compounds showed tunable and suitable excited state redox potentials for electron transfer photocatalysis. Accordingly, the triads DI-PF and DI-PI have been employed as photocatalysts in E to Z photoisomerization of stilbene based on their suitable triplet energy levels with reasonably good yields of up to 66% for isomerization products and in arylation of various heteroarenes with up to 86% yields for heteroarene photoarylation products.
Detail
Photoredox-catalyzed difunctionalization of alkenes with oxime esters and NH-sulfoximines†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01575K
A visible-light-induced one-pot three-component reaction of cycloketone oxime esters, NH-sulfoximines, and alkenes was developed for the difunctionalization of alkenes. As a result, a series of versatile sulfoximido-cyanoalkylative products were synthesized under mild and sustainable reaction conditions (up to 98% yield). The significance of this protocol was highlighted by excellent regioselectivity, broad substrate scope, and excellent synthetic applications.
Detail
Enantioselective construction of quaternary stereocenters via organocatalytic arylation of isoxazolin-5-ones with o-quinone diimides†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01600E
A bifunctional squaramide derived from Cinchona alkaloid catalyzes the enantioselective arylation of isoxazolin-5-ones with o-quinone diimides (o-QDIs) to give isoxazolin-5-ones featuring an arylated quaternary stereocenter in high yields and excellent enantioselectivities. To the best of our knowledge, this is the first reported enantioselective arylation of isoxazol-5-ones and the first application of o-QDIs as arylating reagents in asymmetric catalysis.
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Iron-catalyzed asymmetric Csp3–H/Csp3–H coupling: improving the chirality induction by mechanochemical liquid-assisted grinding†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01467C
The iron-catalyzed asymmetric oxidative coupling is a challenging transformation that is typically restricted to naphthol substrates (Csp2–H) with carefully designed chiral ligands. Herein, we established a mechanochemical protocol for iron-catalyzed asymmetric Csp3–H/Csp3–H coupling between glycines and β-ketoesters. By using size-tunable liquid additives via non-covalent bond interactions with simply designed chiral salen ligands and substrates under mechanochemical treatment, it is possible to improve the asymmetric induction and offer a variety of structurally diverse α-amino acid derivatives in high enantiopurity. Mechanistic studies revealed that the iminium ion derived from acid-assisted aerobic oxidation of glycine ester was the key intermediate of the reaction, and the liquid additive t-BuOH acted both as a stabilizer for the iminium ion via N–H⋯O interaction and as an assistant for enantio-control. Moreover, a safer, cleaner, and more energy-conserving route via mechanochemically accelerated aging was first disclosed for this asymmetric Csp3–H/Csp3–H coupling reaction.
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Directed copper-catalyzed dehydrogenative C–H amination of unsaturated sialic acids†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01448G
This study reports the first example of a Cu-catalyzed dehydrogenative C(sp2)–H amination of sialyl glycals. The scope of this reaction is demonstrated by the use of a variety of substituted azole nucleophiles. This approach offers an efficient entry to an unknown chemical space related to N-branched sialyl glycals. Additionally, removal of the directing group and further post functionalizations on the azole nucleus could also be realized by different cross-coupling processes.
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Difluorocarbene as a C–F source for the construction of fluorinated benzothiazoles†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01422C
Difluorocarbene has served as a versatile intermediate for the incorporation of fluorinated groups into organic molecules. Extensive studies have shown that difluorocarbene can act as a CF2 source and a nonfluorinated C1 source. However, the use of difluorocarbene as a C–F source remains a challenging task. Herein we disclose that difluorocarbene can function as a C–F source for the cyclization of 2-aminobenzenethiols, allowing for the construction of fluorinated benzothiazoles, which may provide new possibilities for drug developments due to the magic effects of the fluorine element and the pharmacological properties of benzothiazoles.
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Visible-light-driven selective difluoroalkylation of α-CF3 alkenes to access CF2-containing gem-difluoroalkenes and trifluoromethylalkanes†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01551C
An efficient visible-light-promoted selective difluoroalkylation of α-trifluoromethyl alkenes with difluoroalkylating reagents has been achieved via intermolecular difluoroalkyl radical addition mediated by photoredox catalysis under metal-free conditions. This transformation proceeded smoothly in the presence of the organic dye 4CzIPN, affording a series of gem-difluoroalkene difluoroacetates and trifluoromethylated difluoroacetamides in moderate to excellent yields. The chemoselectivity of the process (β-F elimination or protonation) is controlled by adjusting the bromodifluoro substrates. This protocol is distinguished by its mild conditions, wide scope, and exquisite chemoselectivity. Moreover, theoretical calculations revealed the important role of the N–H bond of bromodifluoroacetates in the control of the selectivity.
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NHC–amine Ru complex catalyzed selective mono-N-methylation of amines with methanol: understanding the effect of amine ligands†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01097J
The selective mono-N-methylation of amines with methanol remains challenging, particularly for aliphatic amines. Inspired by metal–ligand cooperation, a series of N-heterocyclic carbene (NHC)–amine Ru complexes (Ru1–Ru4) with different amine ligands were developed for this transformation. Among them, complex Ru4 bearing an NHC–aniline ligand with a 7-membered chelate ring displayed the highest activity for the selective mono-N-methylation of amines with methanol. Various substrates, including aromatics, sulfonamides, and aliphatic amines, can be transformed into the desired mono-N-methylation products in excellent yields. Moreover, a series of sensitive groups such as nitro, carbonyl, hydroxyl, trifluoromethyl, and internal vinyl groups were well tolerated. Experimental and theoretical studies revealed that the catalytic mechanism involved an inner-sphere mechanism promoted by an Ru complex with NH2 as the labile ligand.
Detail
Regio- and stereoselective hydrosilylation of alkynes with alkoxysilanes for the synthesis of β-(Z) vinylsilanes catalyzed by a dirhodium(ii)/XantPhos complex†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01725G
A Rh2(OAc)4/XantPhos ((9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphane)) catalyzed regio- and stereoselective hydrosilylation of alkynes with various tertiary silanes in acetonitrile represents a straightforward and highly effective strategy for the synthesis of β-(Z) vinylsilanes. This method exhibits remarkable compatibility with diverse functional groups, encompassing halides, nitriles, amines, esters, nitro compounds, and heterocycles.
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5581
SCI Journal Division of the Chinese Academy of Sciences
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